Cyclododecyl 4-(octanoylamino)benzoate
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Overview
Description
Cyclododecyl 4-(octanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a cyclododecyl group attached to a benzoate moiety through an octanoylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecyl 4-(octanoylamino)benzoate typically involves the esterification of 4-(octanoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl 4-(octanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Brominated benzoate derivatives.
Scientific Research Applications
Cyclododecyl 4-(octanoylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclododecyl 4-(octanoylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Cyclododecyl 4-(decanoylamino)benzoate
- Cyclododecyl 4-(hexanoylamino)benzoate
- Cyclododecyl 4-(butanoylamino)benzoate
Uniqueness
Cyclododecyl 4-(octanoylamino)benzoate is unique due to its specific chain length and the resulting physicochemical properties. The octanoylamino group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer chain analogs .
Properties
Molecular Formula |
C27H43NO3 |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
cyclododecyl 4-(octanoylamino)benzoate |
InChI |
InChI=1S/C27H43NO3/c1-2-3-4-10-15-18-26(29)28-24-21-19-23(20-22-24)27(30)31-25-16-13-11-8-6-5-7-9-12-14-17-25/h19-22,25H,2-18H2,1H3,(H,28,29) |
InChI Key |
SFLOWAKRMJXDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
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